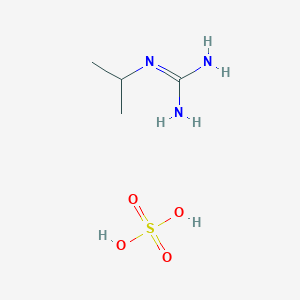
1-(Propan-2-yl)guanidine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)guanidine sulfate is a chemical compound that belongs to the class of organic compounds known as guanidines. Guanidines are characterized by the presence of a guanidine group, which consists of a central carbon atom double-bonded to a nitrogen atom and single-bonded to two additional nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)guanidine sulfate can be synthesized through several synthetic routes. One common method involves the reaction of propan-2-ylamine with cyanamide under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The compound is often produced in bulk quantities to meet the demands of various industries.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)guanidine sulfate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Propan-2-yl)guanidine sulfate is widely used in scientific research due to its unique chemical properties. It is utilized in chemistry for the synthesis of other compounds, in biology for studying enzyme inhibition, in medicine for developing new pharmaceuticals, and in industry for various applications such as catalysts and intermediates in chemical reactions.
Mechanism of Action
1-(Propan-2-yl)guanidine sulfate is compared with other similar compounds, such as 1-(butan-2-yl)guanidine sulfate and 1-(pentan-2-yl)guanidine sulfate. These compounds share similar structural features but differ in the length of their alkyl chains. The uniqueness of this compound lies in its optimal balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Comparison with Similar Compounds
1-(butan-2-yl)guanidine sulfate
1-(pentan-2-yl)guanidine sulfate
1-(hexan-2-yl)guanidine sulfate
Properties
IUPAC Name |
2-propan-2-ylguanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.H2O4S/c1-3(2)7-4(5)6;1-5(2,3)4/h3H,1-2H3,(H4,5,6,7);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIWFFMIJCOJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131039-72-0 |
Source


|
| Record name | Guanidine, N-(1-methylethyl)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131039-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
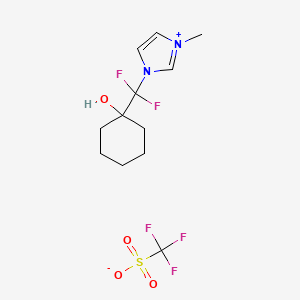
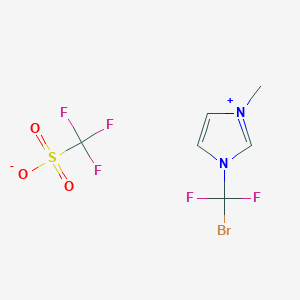
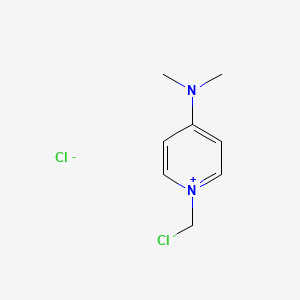
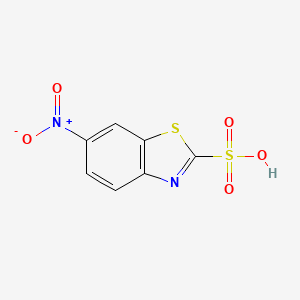

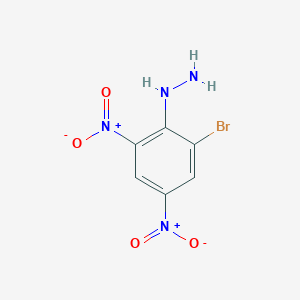
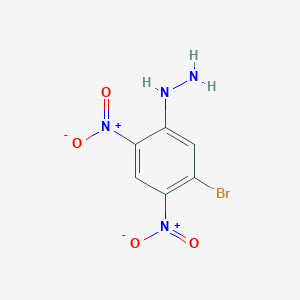
![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)
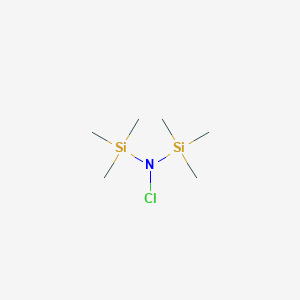
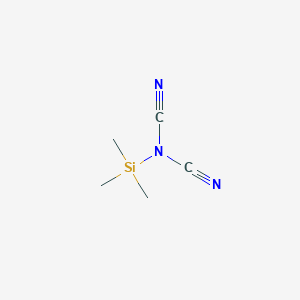
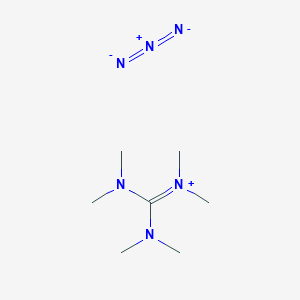
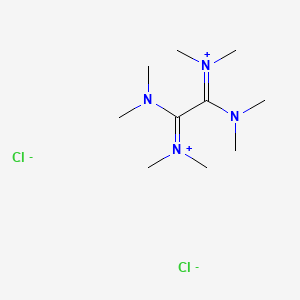
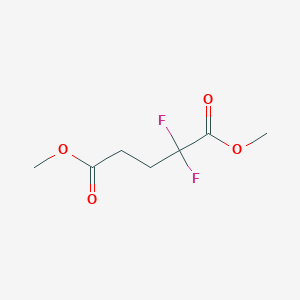
![5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole](/img/structure/B8047583.png)
